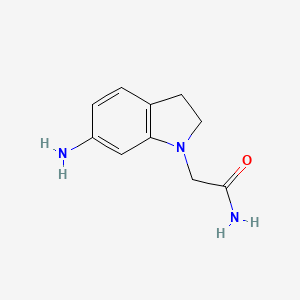

2-(6-氨基吲哚-1-基)乙酰胺

描述

Indole derivatives, which may be structurally similar to the compound you’re asking about, are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are physically crystalline and colorless in nature with specific odors .

Synthesis Analysis

While specific synthesis methods for “2-(6-Aminoindolin-1-yl)acetamide” are not available, indole derivatives are often synthesized through a variety of methods. For example, N-aryl or N-heteryl cyanoacetamides can be prepared by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(6-Aminopyridin-2-yl)acetamid, includes a molecular formula of C7H9N3O, an average mass of 151.166 Da, and a monoisotopic mass of 151.074554 Da .Chemical Reactions Analysis

Indole derivatives have been reported to exhibit various chemical reactions. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .Physical And Chemical Properties Analysis

Similar compounds like N-(6-Aminopyridin-2-yl)acetamid are known to be colorless crystals . More specific physical and chemical properties for “2-(6-Aminoindolin-1-yl)acetamide” are not available.科学研究应用

抗真菌剂

研究已发现 2-(6-氨基吲哚-1-基)乙酰胺的衍生物,例如 2-(2-氧代吗啉-3-基)-乙酰胺衍生物,作为潜在的抗真菌剂。这些化合物对念珠菌和曲霉属物种表现出杀菌活性,具有改善的血浆稳定性和对包括霉菌和皮肤真菌在内的各种真菌物种的广泛抗真菌体外活性。在全身性念珠菌感染小鼠模型中已证明其体内功效,表明肾脏中的真菌载量显着减少 (Bardiot 等,2015)。

抗菌评价

另一项研究合成并评估了 2-[[5-烷基/芳基取代-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺衍生物的抗菌性能。合成的化合物对选定的微生物物种表现出不同程度的抗菌活性 (Gul 等,2017)。

抗菌剂

N-(苯并[d]噻唑-2-基)-2-(2-(6-氯喹啉-4-基)肼基)乙酰胺衍生物的合成已显示出作为新型抗菌剂的潜力。这些化合物已证明对革兰氏阳性菌和革兰氏阴性菌具有广谱体外抗菌活性 (Bhoi 等,2015)。

配位络合物和抗氧化活性

吡唑-乙酰胺衍生物已被用来合成具有显着抗氧化活性的配位络合物。这些络合物通过各种测定显示出显着的体外抗氧化活性,表明它们在生物医学应用中的潜力 (Chkirate 等,2019)。

毒蕈碱激动剂活性

N-(硅杂环-1-基甲基)乙酰胺已被合成并显示出作为部分毒蕈碱激动剂的作用。这些化合物通过直接与回肠平滑肌的胆碱能受体结合来模拟乙酰胆碱的作用,表明具有潜在的治疗应用 (Pukhalskaya 等,2010)。

抗渗出活性

对吡咯啉衍生物的研究,例如 2-((4-氨基-5-(呋喃-2-基)-1,2,4-三唑-4H-3-基)-硫代)-N-乙酰胺,揭示了抗渗出特性。这些化合物已证明在动物模型中可有效减轻炎症,在某些情况下超过了参考药物 (Chalenko 等,2019)。

安全和危害

未来方向

The future directions in the field of medicinal chemistry involve the design and development of new pharmaceutical compounds. This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

作用机制

Target of Action

The primary target of 2-(6-Aminoindolin-1-yl)acetamide is the ERK signaling pathway . This pathway plays a crucial role in eukaryotic cellular functions, including proliferation and differentiation . Aberrant activation of this pathway often leads to oncogenesis .

Mode of Action

2-(6-Aminoindolin-1-yl)acetamide interacts with its targets by inhibiting ERK dimerization . This inhibition is unaffected by drug-resistant mechanisms that reactivate the ERK signaling . Thus, it provides a novel mode of action that can circumvent such reactivation .

Biochemical Pathways

The compound affects the mitogen-activated protein kinase cascade, also known as the ERK signaling pathway . This pathway involves the sequential phosphorylation of downstream kinase modules: RAF, MEK, and ERK . Once phosphorylated, ERK can activate a broad spectrum of nuclear and cytoplasmic substrates .

Result of Action

The molecular and cellular effects of 2-(6-Aminoindolin-1-yl)acetamide’s action primarily involve the inhibition of ERK dimerization . This inhibition can impede tumor progression , making it a potential therapeutic agent for oncogenesis .

属性

IUPAC Name |

2-(6-amino-2,3-dihydroindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-2-1-7-3-4-13(6-10(12)14)9(7)5-8/h1-2,5H,3-4,6,11H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYAECOPRNDEOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Aminoindolin-1-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

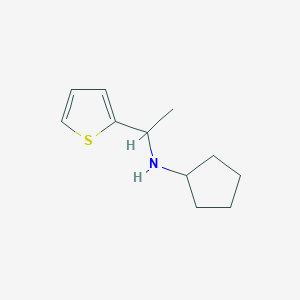

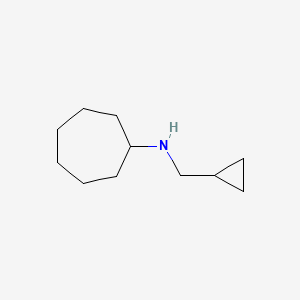

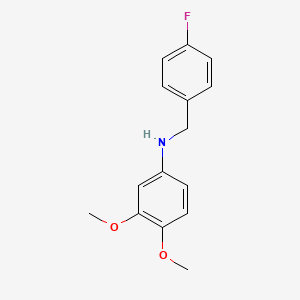

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074217.png)

![Methyl 4-[(pentylamino)methyl]benzoate](/img/structure/B3074227.png)

![[(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074231.png)

![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074238.png)

![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074239.png)

![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074250.png)

![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3074261.png)

amine](/img/structure/B3074263.png)

![Butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B3074297.png)

amine](/img/structure/B3074303.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074311.png)